

Application Notes: **NBD-C12-HPC** for the Study of Lipid Droplets

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Compound of Interest

Compound Name: *NBD-C12-HPC*

Cat. No.: *B1148107*

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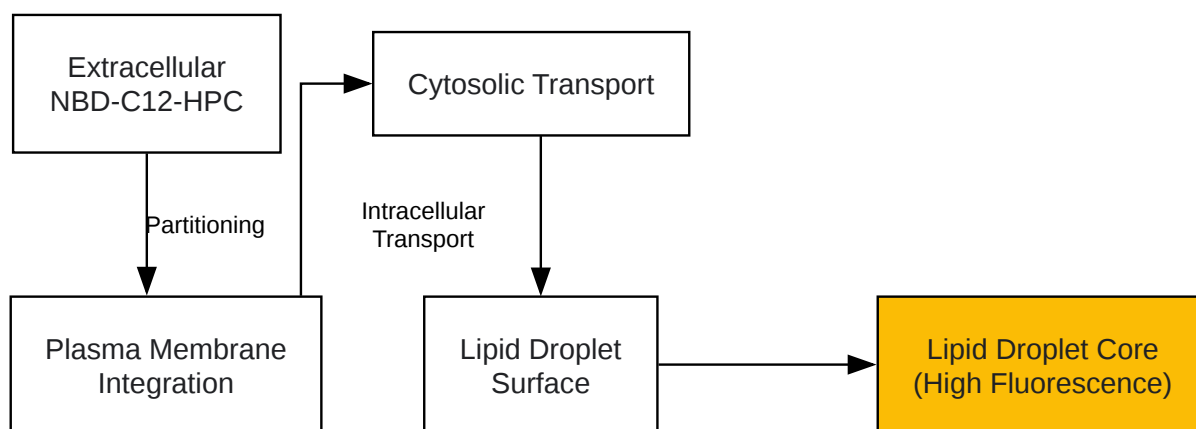
Introduction

NBD-C12-HPC is a fluorescently labeled lipid analog that serves as a powerful tool for investigating the dynamics of lipid droplets (LDs) in living and fixed cells. Structurally, it consists of a phosphatidylcholine (PC) headgroup, a 12-carbon acyl chain labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, and a second acyl chain. The NBD moiety exhibits environmentally sensitive fluorescence, being weakly fluorescent in aqueous environments and highly fluorescent in the nonpolar core of lipid droplets. This property makes **NBD-C12-HPC** an excellent probe for visualizing and quantifying lipid droplets, as well as for studying their biogenesis, trafficking, and metabolism.

The lipophilic nature of the C12 acyl chain facilitates the partitioning of the probe into lipid-rich structures. Once incorporated into the hydrophobic core of lipid droplets, the NBD fluorophore's quantum yield increases significantly, resulting in bright, localized fluorescence that can be readily detected by fluorescence microscopy and flow cytometry.

Mechanism of Lipid Droplet Staining

NBD-C12-HPC, as a fluorescent lipid analog, integrates into cellular membranes and is subsequently trafficked to and incorporated into the neutral lipid core of lipid droplets. The fluorescence of the NBD group is significantly enhanced in the hydrophobic environment of the lipid droplet core compared to the aqueous cytoplasm, allowing for specific visualization.



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Mechanism of **NBD-C12-HPC** staining of lipid droplets.

Applications

- Live-Cell Imaging of Lipid Droplet Dynamics: Track the formation, growth, fusion, and degradation of lipid droplets in real-time.
- High-Throughput Screening (HTS): Quantify changes in cellular lipid content in response to genetic or pharmacological perturbations.
- Flow Cytometry: Analyze lipid accumulation in large cell populations for statistical rigor.
- Drug Discovery: Screen for compounds that modulate lipid metabolism and storage.

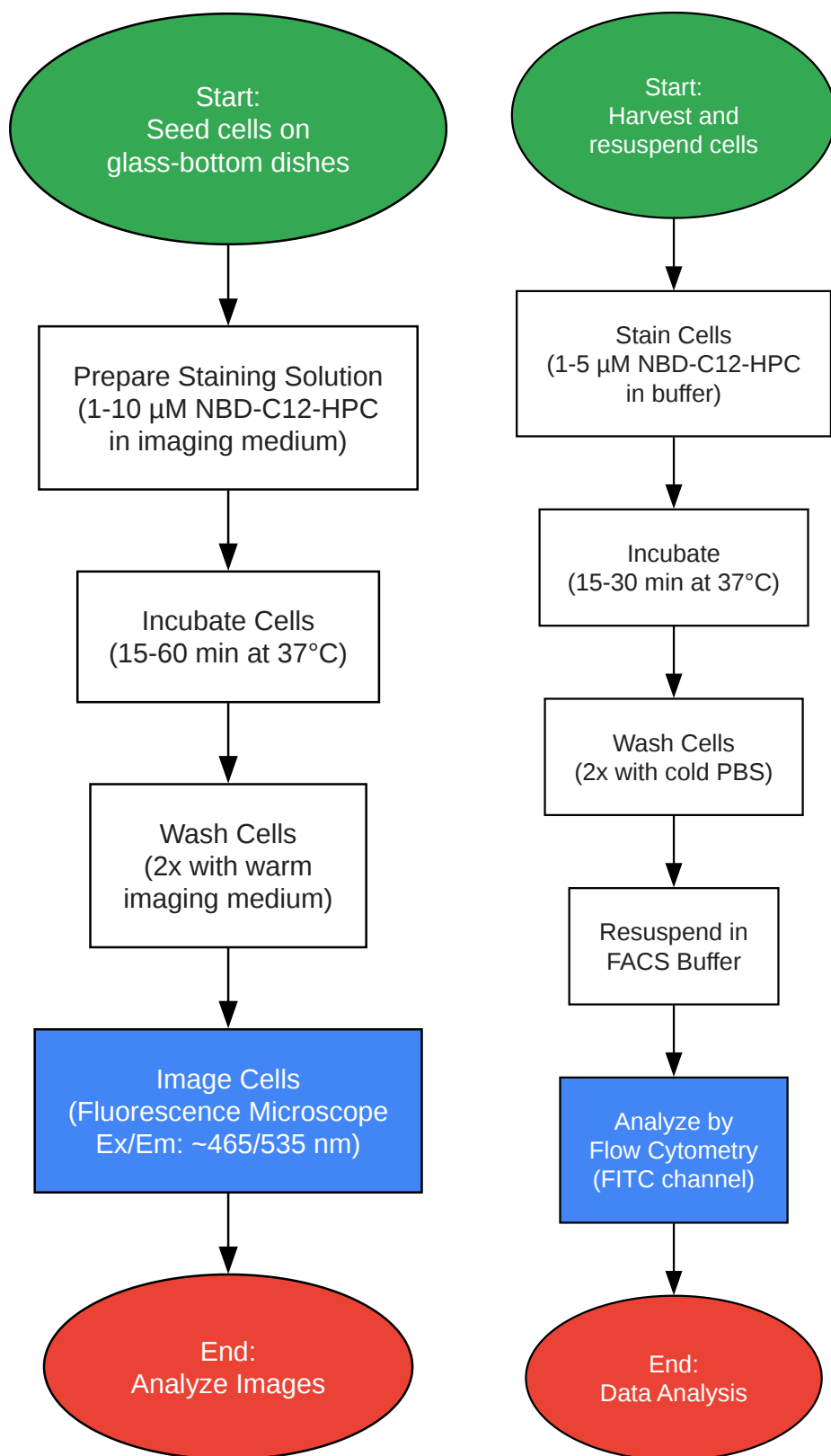
Quantitative Data Summary

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~465 nm	Optimal excitation may vary depending on the local environment.
Emission Maximum (λ_{em})	~535 nm	Emission is environmentally sensitive.
Molar Extinction Coefficient (ϵ)	~22,000 M ⁻¹ cm ⁻¹	In ethanol.
Recommended Concentration (Microscopy)	1-10 μ M	Optimal concentration should be determined empirically.
Recommended Concentration (Flow Cytometry)	1-5 μ M	Cell type-dependent.
Incubation Time (Live-Cell Imaging)	15-60 minutes	Longer times may be needed for some cell types.
Incubation Time (Fixed-Cell Staining)	30-60 minutes	Post-fixation staining.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lipid Droplets with NBD-C12-HPC

This protocol outlines the steps for staining lipid droplets in live cultured cells for fluorescence microscopy.



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